(1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a stereoisomeric compound with significant potential in various scientific fields. This compound is characterized by its unique cyclohexane ring structure, which includes amino and hydroxyl functional groups. Its stereochemistry is defined by the specific spatial arrangement of these groups, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves stereoselective reactions to ensure the correct spatial arrangement of the functional groups. . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized cyclohexane compounds .
Scientific Research Applications
(1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which (1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid: Another stereoisomer with different spatial arrangement of functional groups.
(1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid: A structurally similar compound with an additional hydroxyl group.
Uniqueness
The uniqueness of (1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions, such as in drug design and material science .
Properties
IUPAC Name |
(1S,2R,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h3-6,9-10H,1-2,8H2,(H,11,12)/t3-,4+,5+,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBPANMHPBGVAV-KCDKBNATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C[C@@H]([C@@H]1O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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